ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate
Description
The compound ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidinone core fused with a sulfur-containing thioether linkage and a piperazine carboxylate ester. This article provides a systematic comparison of Compound A with structurally and functionally related compounds, leveraging computational and experimental data from diverse sources.
Properties
IUPAC Name |
ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S2/c1-5-32-24(31)27-8-6-26(7-9-27)20(29)14-33-23-25-19-13-17(4)34-21(19)22(30)28(23)18-11-15(2)10-16(3)12-18/h10-12,17H,5-9,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHGUFCGLBYMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperazine ring and the ethyl ester group. Key steps in the synthesis may include:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This can be achieved through nucleophilic substitution reactions, where the piperazine ring is attached to the thieno[3,2-d]pyrimidine core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analysis of Compound A
Compound A comprises three key domains:
Thieno[3,2-d]pyrimidinone Core: A fused bicyclic system with a sulfur atom in the thiophene ring and a ketone group at position 2.
3,5-Dimethylphenyl Substituent: A lipophilic aromatic group at position 3 of the pyrimidinone ring.
Piperazine Carboxylate Ester : A sulfanyl-acetyl linker connects the core to an ethyl carboxylate-substituted piperazine, enhancing solubility and bioavailability.
Structural Similarity
Structural analogs were identified using fingerprint-based similarity indexing (Tanimoto coefficient) and 3D superposition methods (–11). Key comparisons include:
Table 1: Structural Comparison of Compound A with Analogous Compounds
Physicochemical and Pharmacokinetic Properties
Compound A’s ester group and piperazine ring enhance aqueous solubility compared to non-polar analogs. Key comparisons:
Table 2: Physicochemical Properties
Cross-Reactivity and Selectivity
Cross-reactivity in immunoassays () and off-target effects in virtual screening () highlight the importance of structural nuances:
- The 3,5-dimethylphenyl group in Compound A may reduce off-target binding compared to simpler aryl substituents.
- Sulfanyl-acetyl linkers could confer selectivity toward cysteine-rich targets (e.g., deubiquitinases).
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis of this thienopyrimidine-piperazine derivative typically involves multi-step protocols, including:
- Key steps : Cyclocondensation of thiophene precursors, sulfanyl acetylation, and piperazine coupling under reflux conditions.
- Critical parameters :
- Temperature : 195–230°C for cyclization steps to ensure ring closure .
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation or coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMF) for nucleophilic substitution .
- Yield optimization : Varies (30–65%) depending on reagent purity and stepwise purification via column chromatography .
Q. Which analytical techniques are most reliable for structural characterization?
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions and stereochemistry .
- IR : Identification of carbonyl (C=O, ~1700 cm) and thioether (C-S, ~650 cm) groups .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- X-ray crystallography : For resolving 3D conformation, particularly for the thienopyrimidine core .
Q. What is the proposed mechanism of action for its biological activity?
While not fully elucidated, preliminary hypotheses suggest:
- Enzyme inhibition : Interaction with kinase or protease active sites via the thienopyrimidine moiety .
- Receptor modulation : Piperazine derivatives often target GPCRs or serotonin receptors .
- Validation : Competitive binding assays (e.g., SPR or fluorescence polarization) are recommended to confirm target affinity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in synthetic yield data across studies?
- Root-cause analysis :
- Reagent quality : Impurities in starting materials (e.g., 3,5-dimethylphenyl derivatives) may hinder cyclization .
- Catalyst deactivation : Pd/C may lose activity if exposed to moisture; pre-treatment with H is advised .
- Statistical design : Use DoE (Design of Experiments) to isolate variables (e.g., solvent polarity, temperature) affecting yield .
Q. What computational strategies can predict its pharmacokinetic properties?
- In silico tools :
- Validation : Compare computational results with in vitro microsomal stability assays .
Q. How does structural modification of the piperazine moiety affect bioactivity?
- Case study :
- Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance kinase inhibition but reduce solubility .
- Bulkier substituents : Ethyl or methoxy groups on piperazine may improve metabolic stability .
- Methodology : Parallel synthesis of analogs followed by SAR analysis via high-throughput screening .
Q. What are the challenges in analyzing its stability under physiological conditions?
- Degradation pathways :
- Hydrolysis : Susceptibility of the ester group in acidic/basic conditions (pH 2–9) .
- Oxidation : Thioether linkage may degrade under ROS-rich environments (e.g., simulate with HO) .
- Analytical solutions : LC-MS to track degradation products and quantify half-life .
Q. How can in vitro activity data be correlated with in vivo efficacy?
- Preclinical workflow :
- In vitro : Dose-response assays (IC) in cancer cell lines (e.g., MCF-7, HeLa) .
- In vivo : Xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing .
- Key metrics : Plasma protein binding and tissue distribution profiles via radiolabeled tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
